3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride
Overview
Description
Preparation Methods
The synthesis of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride typically involves the reaction of 3-ethoxy-4-hydroxybenzoic acid with 4-methylbenzyl chloride in the presence of a base, followed by chlorination . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s aromatic ring can participate in such reactions under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane and ethanol . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride is widely used in scientific research, particularly in the field of proteomics . Its applications include:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups into molecules.
Biology: Employed in the study of protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications, although it is primarily for research use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride involves its reactivity with nucleophiles due to the presence of the benzoyl chloride group . This reactivity allows it to form covalent bonds with various biological molecules, facilitating its use in proteomics research . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Similar compounds to 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride include:
3-Ethoxy-4-methoxybenzoyl chloride: Similar structure but with a methoxy group instead of a 4-methylbenzyl group.
4-Methylbenzoyl chloride: Lacks the ethoxy and 4-methylbenzyl groups, making it less complex.
Ethyl 4-[(4-methylbenzyl)oxy]benzoate: Similar structure but with an ester group instead of a chloride group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in research .
Properties
IUPAC Name |
3-ethoxy-4-[(4-methylphenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO3/c1-3-20-16-10-14(17(18)19)8-9-15(16)21-11-13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKNTRNWYMKVPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901218152 | |
Record name | 3-Ethoxy-4-[(4-methylphenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901218152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160250-78-1 | |
Record name | 3-Ethoxy-4-[(4-methylphenyl)methoxy]benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160250-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxy-4-[(4-methylphenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901218152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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